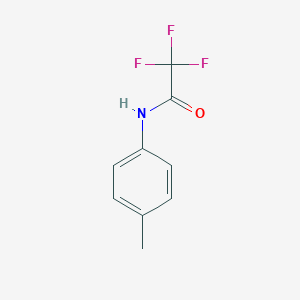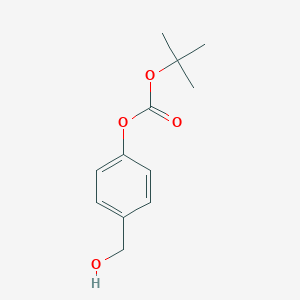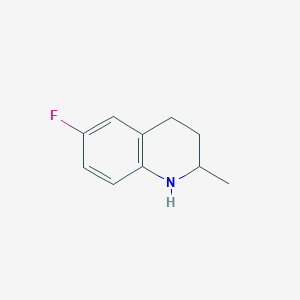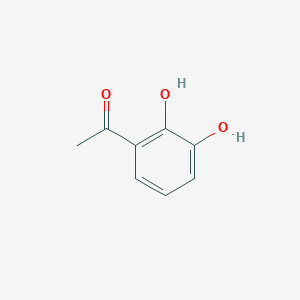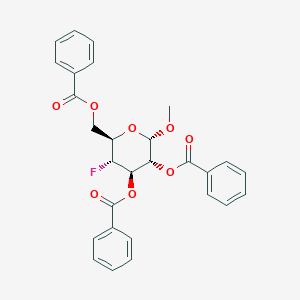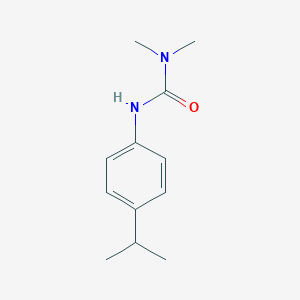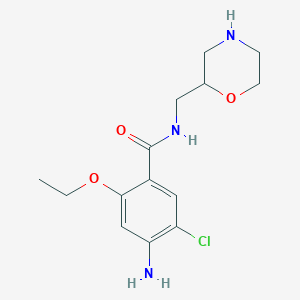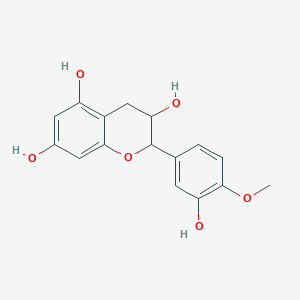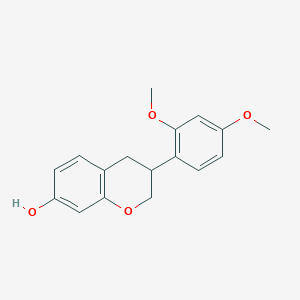
Ácido piridina-3,5-dicarboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including pyridine-3,5-dicarboxylic acid, often involves catalytic vapor phase reactions, employing catalysts like HZSM-5 due to its structural and acidity properties. Techniques include the reaction of acetaldehyde, formaldehyde, and ammonia in catalytic vapor phase synthesis (K. Suresh Kumar Reddy et al., 2012).
Molecular Structure Analysis
Pyridine-3,5-dicarboxylic acid's structure is pivotal for its chemical reactivity. The presence of carboxylic groups on the pyridine ring influences its electronic distribution, enhancing its ability to participate in nucleophilic substitution reactions. This structural arrangement makes it a versatile building block for further chemical transformations.
Chemical Reactions and Properties
Pyridine derivatives, including pyridine-3,5-dicarboxylic acid, undergo various chemical reactions, such as decarboxylation, amidation, and esterification. The functionalization of the pyridine ring, particularly through direct C-H arylation, has been extensively studied, allowing for the synthesis of multiply arylated heteroarenes (R. Rossi* et al., 2014).
Aplicaciones Científicas De Investigación
Síntesis de marcos metal-orgánicos (MOF)
El ácido piridina-3,5-dicarboxílico es fundamental en la síntesis de nuevos marcos metal-orgánicos (MOF). Estos marcos se crean haciendo reaccionar el compuesto con iones metálicos d bipositivos como Cd2+, Zn2+, Co2+ y Cu2+, junto con diversas moléculas de plantilla . Los MOF tienen diversas aplicaciones, incluyendo el almacenamiento de gases, la separación y la catálisis debido a su alta superficie y sus tamaños de poro ajustables.
Diversidad estructural en polímeros de coordinación
El compuesto contribuye a la diversidad estructural de los polímeros de coordinación. Se ha utilizado para crear polímeros de coordinación 3D con arquitecturas estructurales inusuales, algunas de las cuales presentan nuevos tipos topológicos . Estos materiales son de interés por su uso potencial en catálisis, magnetismo y como componentes en dispositivos electrónicos.
Híbridos de batería-supercondensador
En la tecnología de almacenamiento de energía, el ácido piridina-3,5-dicarboxílico se ha utilizado para sintetizar MOF de níquel bieslabón para híbridos de batería-supercondensador . Estos híbridos pretenden combinar la alta densidad de energía de las baterías con la alta densidad de potencia de los supercondensadores, ofreciendo una solución prometedora para los sistemas avanzados de almacenamiento de energía.
Exploración de propiedades electroquímicas
Se han examinado las propiedades estructurales, morfológicas y electroquímicas de los derivados del compuesto . Comprender estas propiedades es crucial para el desarrollo de dispositivos eficientes de almacenamiento de energía y podría conducir a avances significativos en el campo de la electroquímica.
Intermediarios farmacéuticos
El ácido piridina-3,5-dicarboxílico sirve como intermedio de síntesis orgánica en productos farmacéuticos . Es un inhibidor competitivo de la butirobetaína hidroxilasa, una enzima implicada en la biosíntesis de la carnitina, que es esencial para el transporte de los ácidos grasos a las mitocondrias para la producción de energía.
Investigación sobre la estabilidad térmica
Los estudios también se han centrado en la estabilidad térmica de los complejos preparados con ácido piridina-3,5-dicarboxílico . Esta investigación es importante para aplicaciones que requieren que los materiales mantengan su integridad en condiciones de alta temperatura, como en sensores y materiales de alto rendimiento.
Safety and Hazards
Direcciones Futuras
There is ongoing research into the use of Pyridine-3,5-dicarboxylic acid in various applications. For example, it has been used in the synthesis of new metal–organic frameworks (MOFs) for use in battery-supercapacitor hybrid energy storage devices . It has also been used in the synthesis of new compounds with bipositive d-metal ions and various template molecules .
Mecanismo De Acción
Pyridine-3,5-dicarboxylic acid, also known as 3,5-Pyridinedicarboxylic acid, is a compound with diverse applications in the field of organic synthesis and pharmaceutical intermediates . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Pyridine-3,5-dicarboxylic acid is butyrobetaine hydroxylase . This enzyme plays a crucial role in the biosynthesis of carnitine, a compound essential for the transport of long-chain fatty acids into mitochondria for beta-oxidation .
Mode of Action
Pyridine-3,5-dicarboxylic acid acts as a competitive inhibitor of butyrobetaine hydroxylase . This means it competes with the substrate, butyrobetaine, for the active site of the enzyme. By binding to the enzyme, it prevents the conversion of butyrobetaine to carnitine, thereby affecting the transport of long-chain fatty acids into the mitochondria .
Biochemical Pathways
The inhibition of butyrobetaine hydroxylase by Pyridine-3,5-dicarboxylic acid affects the carnitine biosynthetic pathway . This can have downstream effects on lipid metabolism, as carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Result of Action
The result of Pyridine-3,5-dicarboxylic acid’s action is the inhibition of butyrobetaine hydroxylase, which leads to a decrease in the production of carnitine . This can affect the transport of long-chain fatty acids into the mitochondria, potentially impacting energy production and lipid metabolism .
Action Environment
The action, efficacy, and stability of Pyridine-3,5-dicarboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to butyrobetaine hydroxylase . Additionally, the presence of other molecules can impact its action. For example, in the presence of certain metal ions, Pyridine-3,5-dicarboxylic acid can form metal-organic frameworks with diverse structural properties .
Propiedades
IUPAC Name |
pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198149 | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499-81-0 | |
| Record name | 3,5-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NMH4PZ3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pyridine-3,5-dicarboxylic acid?
A1: The molecular formula of pyridine-3,5-dicarboxylic acid is C7H5NO4, and its molecular weight is 167.12 g/mol.
Q2: What spectroscopic techniques are commonly employed for its characterization?
A: Pyridine-3,5-dicarboxylic acid is routinely characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). [, , , , , , ]
Q3: How does the presence of pyridine-3,5-dicarboxylic acid influence the thermal stability of lanthanide coordination polymers?
A: Research indicates that lanthanide coordination polymers incorporating pyridine-3,5-dicarboxylic acid as a ligand generally exhibit good thermal stability, decomposing at temperatures above 300°C. [, , , ]
Q4: What role does pyridine-3,5-dicarboxylic acid play in the formation of metal-organic frameworks (MOFs)?
A: Pyridine-3,5-dicarboxylic acid acts as a versatile bridging ligand in MOFs, coordinating to metal ions through its carboxylate groups and generating diverse framework structures. [, , , , , ]
Q5: How stable are pyridine-3,5-dicarboxylic acid derivatives, such as esters, under UV light?
A: Studies have shown that esters of pyridine-3,5-dicarboxylic acid are susceptible to photo-degradation upon exposure to UV light, with the degree of degradation influenced by factors like solvent type, presence of oxygen or water, and complexation with metal ions. [, ]
Q6: Have any catalytic applications been explored for lanthanide coordination polymers containing pyridine-3,5-dicarboxylic acid?
A: Yes, some lanthanide-based coordination polymers incorporating this ligand have demonstrated catalytic activity in cyanosilylation reactions, exhibiting size selectivity and reusability. []
Q7: Can you elaborate on the role of pyridine-3,5-dicarboxylic acid in electrocatalysis?
A: Pyridine-3,5-dicarboxylic acid has been incorporated into nanocomposites with g-C3N4 and chlorocobaloxime. These composites show promise as electrocatalysts for water splitting reactions, specifically the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). []
Q8: Has computational chemistry been employed to study pyridine-3,5-dicarboxylic acid and its derivatives?
A: Yes, density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of pyridine-3,5-dicarboxylic acid derivatives. This includes examining molecular orbital energies, HOMO-LUMO analysis, and global chemical reactivity descriptors. [, ]
Q9: Are there any existing QSAR models incorporating pyridine-3,5-dicarboxylic acid or its derivatives?
A: While specific QSAR models were not detailed in the provided research, the relationship between structure and activity is a key area of investigation. Studies on dihydropyridine derivatives, for instance, highlight the impact of substituents on their pharmacological properties, offering insights relevant to potential QSAR model development. [, , , ]
Q10: How do structural modifications to pyridine-3,5-dicarboxylic acid derivatives impact their ability to extract copper from chloride solutions?
A: Research on hydrophobic esters of pyridine-3,5-dicarboxylic acid shows that the length of the alkyl chain substituent influences their extraction efficiency for copper from chloride media. [, ]
Q11: Are there any reported formulation strategies for improving the stability or solubility of pyridine-3,5-dicarboxylic acid and its derivatives?
A: While the provided literature doesn’t detail specific formulation strategies, research on lercanidipine hydrochloride, a dihydropyridine derivative containing a pyridine-3,5-dicarboxylic acid moiety, demonstrates the influence of solvent systems on crystal form and purity. This highlights the importance of formulation considerations for optimizing drug properties. []
Q12: Is there information available regarding the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, or toxicology of pyridine-3,5-dicarboxylic acid?
A12: The provided research primarily focuses on the compound's coordination chemistry and material properties. Consequently, detailed information regarding its SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, and toxicology is limited within the scope of these studies.
Q13: Are there any studies exploring the use of pyridine-3,5-dicarboxylic acid or its derivatives in drug delivery systems or as diagnostic tools?
A13: The current research primarily focuses on the compound's fundamental properties. As a result, its application in drug delivery, targeting, or diagnostics remains underexplored in the provided literature.
Q14: What analytical methods are used to characterize and quantify pyridine-3,5-dicarboxylic acid and its derivatives?
A: Common analytical techniques employed include X-ray crystallography, infrared spectroscopy, elemental analysis, thermogravimetric analysis, and powder X-ray diffraction. [, , , , , , ]
Q15: Has the environmental impact of pyridine-3,5-dicarboxylic acid and its derivatives been investigated?
A15: Specific details regarding the ecotoxicological effects and degradation pathways of pyridine-3,5-dicarboxylic acid are not extensively covered in the provided research.
Q16: What is known about the dissolution and solubility of pyridine-3,5-dicarboxylic acid and its derivatives? What about the validation of analytical methods and quality control measures for these compounds?
A16: While the research touches upon the importance of solubility for compound behavior, especially in the context of drug formulation, it doesn't offer comprehensive data on the dissolution and solubility profiles. Similarly, detailed discussions regarding the validation of analytical methods and specific quality control measures are absent.
Q17: Is there any research discussing the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biocompatibility of pyridine-3,5-dicarboxylic acid and its derivatives?
A17: The provided literature focuses on the compound's role in coordination chemistry and material science, leaving areas like immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility unexplored.
Q18: Is there information available on alternative compounds, recycling strategies, or research infrastructure related to pyridine-3,5-dicarboxylic acid?
A18: The research primarily centers on the properties and applications of pyridine-3,5-dicarboxylic acid itself, without delving into potential substitutes, recycling methodologies, or the broader research infrastructure associated with this compound.
Q19: Can you provide a historical overview and highlight any cross-disciplinary applications of pyridine-3,5-dicarboxylic acid?
A: While the provided research doesn't offer a comprehensive historical account, it underscores the increasing significance of pyridine-3,5-dicarboxylic acid in contemporary research, particularly in coordination chemistry and materials science. It serves as a versatile building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers, finding applications in areas like catalysis and potentially extending to fields such as gas storage, separation, and sensing. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



